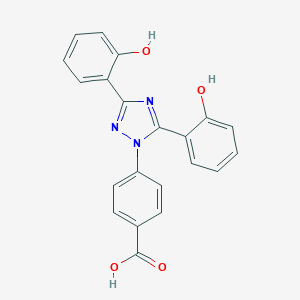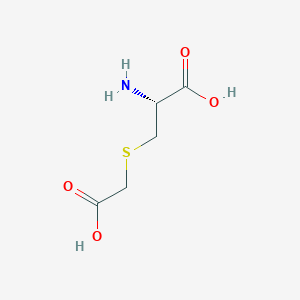
cyclosporin A
Overview
Description
Cyclosporin A is a cyclic undecapeptide with a molecular weight of 1202.6 Daltons. It was first isolated from the fungus Tolypocladium inflatum in 1970 by Borel and Stahelin. This compound is known for its potent immunosuppressive properties, which have revolutionized organ transplantation by preventing graft rejection. This compound is also used in the treatment of various autoimmune diseases, such as rheumatoid arthritis, psoriasis, and Crohn’s disease .
Mechanism of Action
Target of Action
Cyclosporin A (CsA) is a potent immunosuppressant that primarily targets T cells . Its primary target is the cellular protein cyclophilin . Cyclophilin plays a crucial role in the immune response, particularly in T-cell activation .
Mode of Action
CsA binds to the receptor cyclophilin-1 inside cells, forming a complex known as cyclosporine-cyclophilin . This complex inhibits calcineurin, which in turn stops the dephosphorylation and activation of the nuclear factor of activated T-cells (NF-AT), a transcription factor . By blocking calcineurin, CsA prevents the induction of genes encoding for cytokines and their receptors .
Biochemical Pathways
CsA affects several biochemical pathways. It blocks both p38 and c-Jun N-terminal kinase (JNK) pathways in addition to its calcineurin blocking activity . The Mitogen-Activated Protein Kinase (MAPK) pathway, a mechanism in eukaryotic signaling cascade, is also affected .
Pharmacokinetics
CsA exhibits variable bioavailability due to its high lipid solubility . It is extensively distributed to extravascular tissues . In the blood, approximately 50% of the drug is associated with erythrocytes, 10-20% with leukocytes, and of the 30-40% found in plasma, about 90% is bound to lipoproteins . The absorption of CsA is slow and incomplete, predominantly taking place in the upper part of the small intestine .
Result of Action
The result of CsA’s action is the inhibition of T cell activation, which prevents organ transplant rejection and treats various inflammatory and autoimmune conditions . It is used in organ and bone marrow transplants as well as inflammatory conditions such as ulcerative colitis, rheumatoid arthritis, and atopic dermatitis .
Action Environment
The action of CsA can be influenced by environmental factors. For instance, concerns have been raised about changes to the bioavailability and activity of CsA resulting from its binding to lipoproteins . Decreased CsA activity and increased toxicity have been observed in patients with hyperlipidemia . Furthermore, the literature has reported a paradoxical effect of low dosage of CsA, suggesting that these low doses appear to have immunomodulatory properties, with different effects from high doses on CD8+ T lymphocyte activation, auto-immune diseases, graft-vs.-host disease, and cancer .
Biochemical Analysis
Biochemical Properties
Cyclosporin A’s immunosuppressive properties arise from its strong binding to cyclophilins, a family of peptidyl-prolyl isomerases . This binding leads to the inhibition of the protein calcineurin by the binary this compound/Cyclophilin complex . The detailed structural analysis of the human cyclophilin isomerase explains why cyclophilin activity against short peptides is correlated with an ability to ligate this compound .
Cellular Effects
This compound primarily acts on T cells and affects the induction phase rather than the proliferative phase of lymphoid populations . Its primary action is the inhibition of a number of lymphokines such as IL-2, gamma-IFN, and OAF at the level of transcription or at an earlier activation step .
Molecular Mechanism
The molecular mechanism of this compound involves the formation of a binary complex with cyclophilins, which then inhibits the protein calcineurin . This inhibition selectively leads to transcription of these and not other proteins .
Temporal Effects in Laboratory Settings
It is known that the effects of this compound are long-lasting due to its strong binding to cyclophilins .
Metabolic Pathways
This compound is involved in several metabolic pathways due to its interaction with cyclophilins
Subcellular Localization
It is known that this compound binds strongly to cyclophilins, which are found in various compartments within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclosporin A is synthesized through a complex process involving the non-ribosomal peptide synthetase (NRPS) system. The synthesis involves the activation, modification, and polymerization of amino acids, with seven of the eleven amide nitrogens in the backbone being N-methylated.
Industrial Production Methods: Industrial production of this compound is primarily achieved through submerged fermentation using fungal species like Tolypocladium inflatum. The fermentation process is optimized to enhance the yield of this compound, which is then extracted and purified for medical use .
Chemical Reactions Analysis
Types of Reactions: Cyclosporin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties or reduce its toxicity .
Common Reagents and Conditions: Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved without degrading the compound .
Major Products Formed: The major products formed from the chemical reactions of this compound include various analogues with modified immunosuppressive properties. These analogues are studied for their potential use in different therapeutic applications .
Scientific Research Applications
Cyclosporin A has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying peptide synthesis and modification. In biology, it is used to study the immune system and its regulation. In medicine, this compound is used to prevent organ transplant rejection and treat autoimmune diseases. It is also being investigated for its potential use in treating cancer and other diseases .
Comparison with Similar Compounds
Cyclosporin A is often compared with other immunosuppressive compounds like tacrolimus, sirolimus, and mycophenolate mofetil. While all these compounds have immunosuppressive properties, this compound is unique due to its specific mechanism of action involving calcineurin inhibition. Tacrolimus also inhibits calcineurin but binds to a different protein, FKBP-12. Sirolimus and mycophenolate mofetil, on the other hand, inhibit different pathways involved in T-cell activation .
List of Similar Compounds:- Tacrolimus
- Sirolimus
- Mycophenolate mofetil
This compound stands out due to its unique structure and specific mechanism of action, making it a valuable compound in both clinical and research settings.
Properties
CAS No. |
59865-13-3 |
|---|---|
Molecular Formula |
C62H111N11O12 |
Molecular Weight |
1202.6 g/mol |
IUPAC Name |
(3S,6S,9S,12R,15S,18S,21S,24S,30S,33S)-30-ethyl-33-[(E,1S,2R)-1-hydroxy-2-methylhex-4-enyl]-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C62H111N11O12/c1-25-27-28-40(15)52(75)51-56(79)65-43(26-2)58(81)67(18)33-48(74)68(19)44(29-34(3)4)55(78)66-49(38(11)12)61(84)69(20)45(30-35(5)6)54(77)63-41(16)53(76)64-42(17)57(80)70(21)46(31-36(7)8)59(82)71(22)47(32-37(9)10)60(83)72(23)50(39(13)14)62(85)73(51)24/h25,27,34-47,49-52,75H,26,28-33H2,1-24H3,(H,63,77)(H,64,76)(H,65,79)(H,66,78)/b27-25+/t40-,41+,42-,43+,44+,45+,46+,47+,49+,50+,51+,52+/m1/s1 |
InChI Key |
PMATZTZNYRCHOR-NSJDOISKSA-N |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Isomeric SMILES |
CC[C@H]1C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N([C@H](C(=O)N1)[C@H]([C@H](C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Canonical SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C |
Appearance |
white solid powder |
Key on ui application |
For prevention or treatment of organ (kidney, liver, and heart) transplant and tissue transplant rejection, rheumatoid arthritis, severe psoriasis. |
boiling_point |
1293.8±65.0 °C at 760 mmHg |
Color/Form |
Forms white prismatic crystals from acetone |
melting_point |
298 to 304 °F (NTP, 1992) 148-151 °C |
Key on ui other cas no. |
59865-13-3 |
physical_description |
Cyclosporin a appears as white prismatic needles (from acetone) or white powder. (NTP, 1992) White solid; [Merck Index] White powder; [MSDSonline] |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
sequence |
(R-(R*,R*-(E)))-Cyclic(L-alanyl-D-alanyl-N-methyl-L-leucyl-N-methyl-L-leucyl-N-methyl-L-valyl-3-hydroxy-N,4-dimethyl-L-2-amino-6-octenoyl-L-alpha-aminobutyryl-N-methylglycyl-N-methyl-L-leucyl-L-valyl-N-methyl-L-leucyl) |
shelf_life |
>2 years if stored properly |
solubility |
Slightly soluble (NTP, 1992) Slightly soluble in water and saturated hydrocarbons; very soluble in methanol, acetone, and diethyl ether Sol in chloroform |
source |
Synthetic |
Synonyms |
Ciclosporin CsA Neoral CsA-Neoral CsANeoral CyA NOF CyA-NOF Cyclosporin Cyclosporin A Cyclosporine Cyclosporine A Neoral OL 27 400 OL 27-400 OL 27400 Sandimmun Sandimmun Neoral Sandimmune |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















